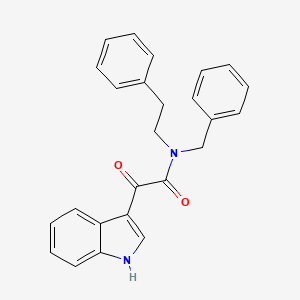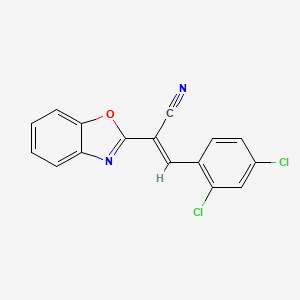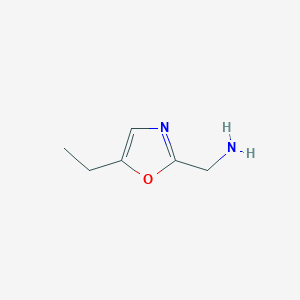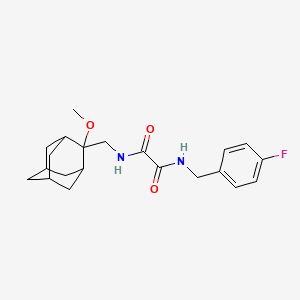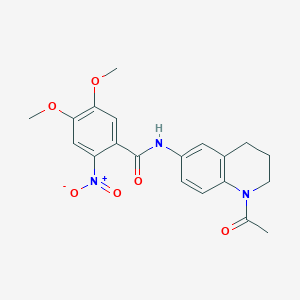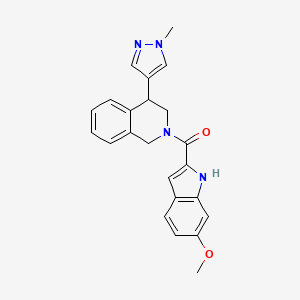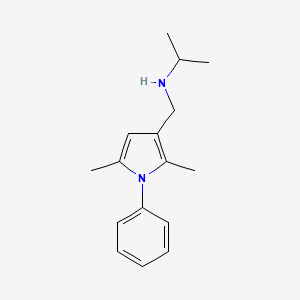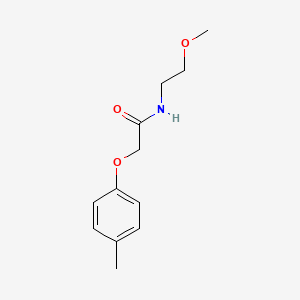
N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide, also known as Mephenoxalone, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications in various fields, including pharmacology, neurology, and immunology. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide involves the reaction of p-tolyl chloroformate with 2-(2-methoxyethylamino)ethanol, followed by the addition of acetic anhydride and purification of the resulting product.
Starting Materials
p-tolyl chloroformate, 2-(2-methoxyethylamino)ethanol, acetic anhydride, diethyl ether, sodium bicarbonate, wate
Reaction
Step 1: Dissolve p-tolyl chloroformate in diethyl ether and add 2-(2-methoxyethylamino)ethanol dropwise with stirring., Step 2: Add sodium bicarbonate to the reaction mixture to neutralize the hydrogen chloride produced during the reaction., Step 3: Extract the product with diethyl ether and dry over anhydrous sodium sulfate., Step 4: Add acetic anhydride to the dried product and heat under reflux for 2 hours., Step 5: Purify the resulting product by recrystallization from ethanol., Step 6: Dry the purified product under vacuum to obtain N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide is not fully understood. However, it is believed to act by inhibiting the release of acetylcholine at the neuromuscular junction, leading to muscle relaxation. It may also act by modulating the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
Effets Biochimiques Et Physiologiques
N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce muscle spasms and increase muscle relaxation. It has also been shown to have anti-inflammatory effects in animal models of inflammation. In neurodegenerative disease models, it has been shown to improve cognitive function and reduce neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide in lab experiments is its potential therapeutic applications in various fields of research. However, one limitation is its limited availability and high cost, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide. One direction is to further explore its potential therapeutic applications in various fields of research, including pharmacology, neurology, and immunology. Another direction is to investigate its mechanism of action in more detail to better understand its potential therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide for its potential therapeutic applications.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide has shown potential therapeutic applications in various fields of scientific research. In pharmacology, it has been studied for its potential use as a muscle relaxant and anti-inflammatory agent. In neurology, it has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In immunology, it has been studied for its potential use as an immunomodulatory agent.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10-3-5-11(6-4-10)16-9-12(14)13-7-8-15-2/h3-6H,7-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKFAQFVYNBVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

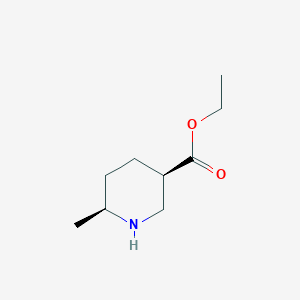
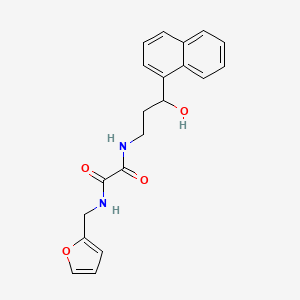
![(Z)-methyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2619442.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2619443.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide](/img/structure/B2619444.png)
![2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid](/img/structure/B2619445.png)
